molecular formula C17H29N3O2 B3930834 2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol

2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol

Cat. No.: B3930834
M. Wt: 307.4 g/mol
InChI Key: LVSAAUPSMIQRIO-UHFFFAOYSA-N
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Description

2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound featuring a piperazine ring substituted with cyclohexylmethyl and oxazolylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the cyclohexylmethyl and oxazolylmethyl groups. The final step involves the addition of the ethanol moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(Cyclohexylmethyl)-4-(1,2-benzisothiazol-3-yl)piperazin-2-yl]ethanol
  • 2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperidin-2-yl]ethanol

Uniqueness

2-[1-(Cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol is unique due to its specific substitution pattern on the piperazine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[1-(cyclohexylmethyl)-4-(1,2-oxazol-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O2/c21-10-6-17-14-19(13-16-7-11-22-18-16)8-9-20(17)12-15-4-2-1-3-5-15/h7,11,15,17,21H,1-6,8-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSAAUPSMIQRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2CCO)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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